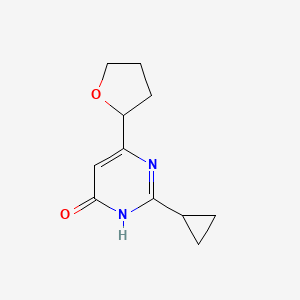
1-(4-Azidobutoxy)-4-bromobenzene
Vue d'ensemble
Description
1-(4-Azidobutoxy)-4-bromobenzene is a compound with a butyl tail ending in a terminal azide . The azide (N3) group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Molecular Structure Analysis
The molecular formula of a similar compound, 1-((4-Azidobutoxy)methyl)-4-methoxybenzene, is C12H17N3O2 . The structure includes a methyl phenol group and a butyl tail ending in a terminal azide .Chemical Reactions Analysis
The azide (N3) group in the compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is commonly used in the synthesis of various organic compounds .Applications De Recherche Scientifique
Chemical Synthesis and Reagent Use Another application involves the use of p-Bromobenzyl bromide, a compound related to 1-(4-Azidobutoxy)-4-bromobenzene, as a reagent in organic synthesis. This compound serves as a stable protecting group for hydroxyl groups, which can be removed by palladium-catalyzed amination followed by acid treatment. It also plays a role in the p-bromobenzylation of various heterofunctional groups and carbon nucleophiles, and serves as a substrate for Suzuki-type coupling reactions, highlighting its versatility in synthetic organic chemistry (Herzner & Seeberger, 2003).
Electrochemical Applications The research into compounds similar to 1-(4-Azidobutoxy)-4-bromobenzene extends to electrochemical applications. For instance, 4-bromo-2-fluoromethoxybenzene (BFMB), a related compound, has been investigated as a novel bi-functional electrolyte additive for lithium-ion batteries. This additive can electrochemically polymerize to form a polymer film on the electrode surface, preventing voltage rise when overcharging and enhancing the thermal stability of the batteries. It demonstrates the potential of bromobenzene derivatives in improving the safety and efficiency of lithium-ion batteries (Zhang Qian-y, 2014).
Polymer Science In the field of polymer science, alkoxybenzenes, similar in functionality to 1-(4-Azidobutoxy)-4-bromobenzene, have been utilized to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for direct chain end functionalization, demonstrating the potential of such compounds in the precise control of polymer architecture and the development of functional materials (Morgan, Martínez-Castro, & Storey, 2010).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-azidobutoxy)-4-bromobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-9-3-5-10(6-4-9)15-8-2-1-7-13-14-12/h3-6H,1-2,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOONNJJVBPNCBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCN=[N+]=[N-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Azidobutoxy)-4-bromobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



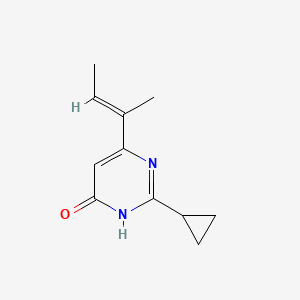

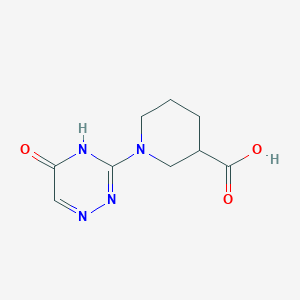
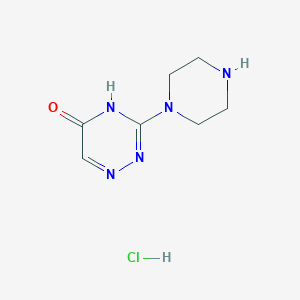
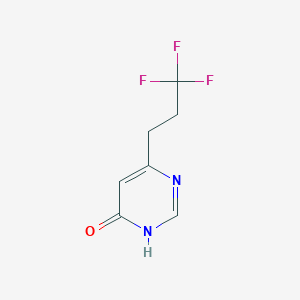


![2-(Pyridin-2-yl)benzo[d]thiazole-5-carbonitrile](/img/structure/B1487194.png)

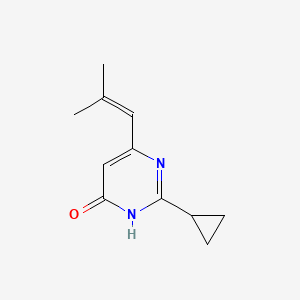
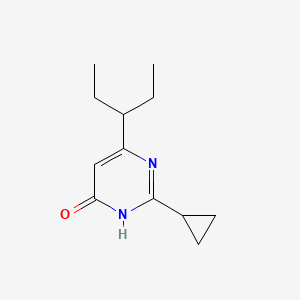

![2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1487202.png)
